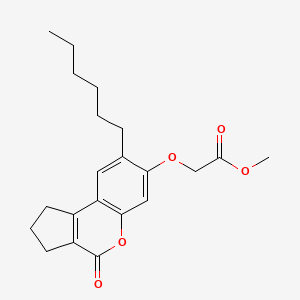![molecular formula C27H22Br2N2O3S3 B11652292 1-(4-bromophenyl)-2-[[5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]ethanone](/img/structure/B11652292.png)
1-(4-bromophenyl)-2-[[5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromofenil)-2-[[5-[2-(4-bromofenil)-2-oxoetil]sulfanil-12,12-dimetil-11-oxa-8-tia-4,6-diazatriciclo[74002,7]trideca-1(9),2(7),3,5-tetraen-3-il]sulfanil]etanona es un compuesto orgánico complejo caracterizado por su estructura única, que incluye múltiples grupos funcionales como bromofenil, oxoetil y sulfánil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(4-bromofenil)-2-[[5-[2-(4-bromofenil)-2-oxoetil]sulfanil-12,12-dimetil-11-oxa-8-tia-4,6-diazatriciclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-il]sulfanil]etanona típicamente involucra reacciones orgánicas de múltiples pasos. El paso inicial a menudo incluye la formación del grupo bromofenil a través de la bromación de un anillo fenil. Los pasos subsecuentes involucran la introducción de grupos oxoetil y sulfánil a través de diversas reacciones orgánicas como la sustitución nucleofílica y reacciones de oxidación-reducción. El paso final generalmente involucra la ciclización para formar la estructura tricíclica.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El proceso requeriría la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de catalizadores, temperatura controlada, condiciones de presión, así como técnicas de purificación como recristalización y cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(4-bromofenil)-2-[[5-[2-(4-bromofenil)-2-oxoetil]sulfanil-12,12-dimetil-11-oxa-8-tia-4,6-diazatriciclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-il]sulfanil]etanona experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos sulfánil, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden ocurrir en los grupos oxoetil, convirtiéndolos en alcoholes.
Sustitución: Los grupos bromofenil pueden participar en reacciones de sustitución nucleofílica, donde los átomos de bromo son reemplazados por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H₂O₂) y permanganato de potasio (KMnO₄).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de aluminio y litio (LiAlH₄) se utilizan típicamente.
Sustitución: Los nucleófilos como las aminas, los tioles o los alcóxidos pueden utilizarse en reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de los grupos sulfánil puede producir sulfóxidos o sulfonas, mientras que la reducción de los grupos oxoetil puede producir alcoholes.
Aplicaciones Científicas De Investigación
1-(4-bromofenil)-2-[[5-[2-(4-bromofenil)-2-oxoetil]sulfanil-12,12-dimetil-11-oxa-8-tia-4,6-diazatriciclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-il]sulfanil]etanona tiene varias aplicaciones de investigación científica:
Química: El compuesto se utiliza como bloque de construcción en la síntesis de moléculas más complejas. Su estructura única lo convierte en un intermedio valioso en la síntesis orgánica.
Biología: Se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 1-(4-bromofenil)-2-[[5-[2-(4-bromofenil)-2-oxoetil]sulfanil-12,12-dimetil-11-oxa-8-tia-4,6-diazatriciclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-il]sulfanil]etanona involucra su interacción con objetivos y vías moleculares específicos. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Por ejemplo, su potencial actividad anticancerígena puede involucrar la inhibición de enzimas específicas involucradas en la proliferación celular.
Comparación Con Compuestos Similares
Compuestos similares
Derivados sulfánil de 1-(4-bromofenil)-2-oxoetil: Estos compuestos comparten características estructurales similares y pueden exhibir propiedades químicas y biológicas comparables.
Derivados tricíclicos de diazatriciclo: Los compuestos con estructuras tricíclicas similares pueden tener aplicaciones análogas en la investigación y la industria.
Singularidad
1-(4-bromofenil)-2-[[5-[2-(4-bromofenil)-2-oxoetil]sulfanil-12,12-dimetil-11-oxa-8-tia-4,6-diazatriciclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-il]sulfanil]etanona es única debido a su combinación de grupos funcionales y estructura tricíclica. Esta singularidad contribuye a su diversa gama de aplicaciones y potencial como un compuesto valioso en la investigación científica.
Propiedades
Fórmula molecular |
C27H22Br2N2O3S3 |
|---|---|
Peso molecular |
678.5 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-2-[[5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C27H22Br2N2O3S3/c1-27(2)11-19-22(12-34-27)37-25-23(19)24(35-13-20(32)15-3-7-17(28)8-4-15)30-26(31-25)36-14-21(33)16-5-9-18(29)10-6-16/h3-10H,11-14H2,1-2H3 |
Clave InChI |
KUPZTLLRKUSENN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(CO1)SC3=C2C(=NC(=N3)SCC(=O)C4=CC=C(C=C4)Br)SCC(=O)C5=CC=C(C=C5)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl diethylcarbamodithioate](/img/structure/B11652222.png)
![(5E)-3-(3,4-dimethylphenyl)-2-imino-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11652228.png)
![2-{3-chloro-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11652235.png)

![Ethyl 4-[(2-ethylphenyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B11652245.png)

![Ethyl 2-[(butoxycarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11652256.png)
![(2E)-2-cyano-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-[4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B11652258.png)
![4-{5-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzenesulfonamide](/img/structure/B11652266.png)
![N-[(2Z)-2-{[(5-bromofuran-2-yl)carbonyl]amino}-3-phenylprop-2-enoyl]methionine](/img/structure/B11652283.png)
![2-(9-oxoacridin-10(9H)-yl)-N'-[(E)-(5-phenylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B11652284.png)
![N-(4-bromophenyl)-2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide](/img/structure/B11652289.png)
